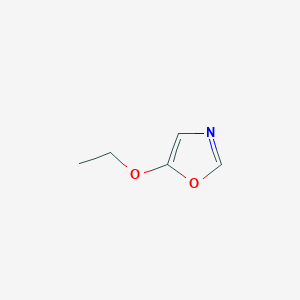
5-Ethoxyoxazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-ethoxyoxazoles has been efficiently achieved via the aza-Wittig reaction. This process involves the reaction of iminophosphorane with acyl chloride in the presence of triethylamine, leading to the formation of 5-ethoxyoxazoles or 2-acylamino propanoates. Further, reactions of 5-alkoxyoxazole with triphenyphosphine produce iminophosphoranes, which upon a tandem aza-Wittig reaction with isocyanate or carbon disulfide, generate oxazolo[3,2-c]quinazolines in satisfactory yields (Huang, Nie, & Ding, 2009).
Molecular Structure Analysis
The molecular structure of 5-ethoxyoxazole plays a crucial role in its reactivity and the types of chemical reactions it can undergo. Its structure allows for the formation of complex molecules through various synthetic routes, including cascade reactions and regioselective syntheses. For example, a cascade reaction involving arynes and 5-ethoxyoxazoles leads to the synthesis of 9-alkyl/aryl tritylones through a series of cycloaddition and hydrolytic ring cleavage reactions (Garg, Upreti, & Singh, 2022).
Chemical Reactions and Properties
5-Ethoxyoxazole undergoes various chemical reactions that highlight its versatility as a synthetic building block. For instance, its involvement in the regioselective synthesis of 5-aminooxazoles via Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition demonstrates the compound's capability to engage in complex synthetic pathways under mild conditions (Han et al., 2017).
Applications De Recherche Scientifique
Synthesis of 5-Ethoxyoxazoles and Oxazolo[3,2-c]quinazolines : 5-Ethoxyoxazoles were synthesized using the aza-Wittig reaction, leading to the creation of oxazolo[3,2-c]quinazolines, which could have potential applications in medicinal chemistry (Huang, Nie, & Ding, 2009).
Mechanism of Diene Synthesis with 5-Alkoxyoxazoles : This study explored the reaction of 5-ethoxyoxazole with β-acetylacrylic acid and its ethyl ester, contributing to the understanding of the heterodiene synthesis mechanism involving oxazoles (Drobinskaya et al., 1970).
Trifluoromethylated Pyridine Derivatives Synthesis : 5-Ethoxyoxazole derivatives underwent cycloaddition reactions with trifluoromethyl alkenes, leading to the formation of trifluoromethyl-substituted pyridine systems, demonstrating potential applications in the synthesis of complex organic molecules (Sandford, Wilson, & Timperley, 2004).
Synthesis of Polysubstituted 3-Hydroxypyridines : 5-Ethoxyoxazoles were used in hetero-Diels-Alder reactions to generate polysubstituted 3-hydroxypyridine scaffolds, which are valuable in pharmaceutical and organic chemistry (Sabot et al., 2012).
Cascade Reaction for Synthesis of Tritylones : A study demonstrated the use of 5-ethoxyoxazoles in a cascade reaction with arynes to synthesize tritylones, indicating its utility in complex organic syntheses (Garg, Upreti, & Singh, 2022).
Antiallergic Activity in Pharmaceuticals : Research on antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles highlighted the potential role of 5-ethoxyoxazole-derived compounds in developing antiallergic medications (Buckle et al., 1983).
HIV-1 Inhibition Studies : Compounds derived from 5-ethoxyoxazole were evaluated for their activity against HIV-1, demonstrating the compound's potential in antiviral research (Larsen et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
5-ethoxy-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZAQRFVVJHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318284 | |
| Record name | 5-Ethoxyoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyoxazole | |
CAS RN |
15031-12-6 | |
| Record name | NSC328212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethoxyoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



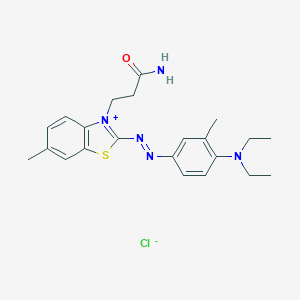
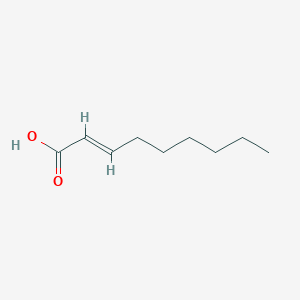

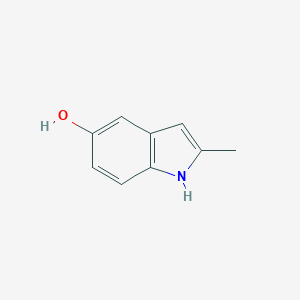
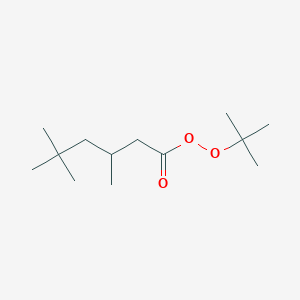
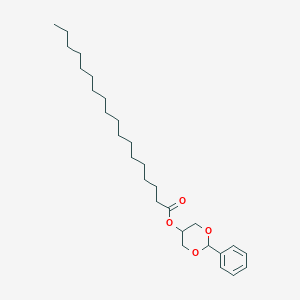
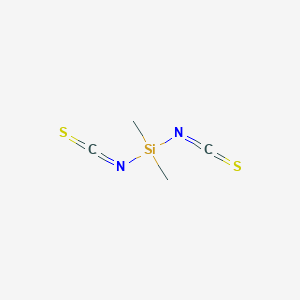
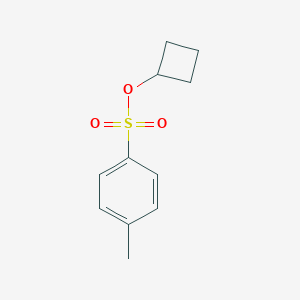

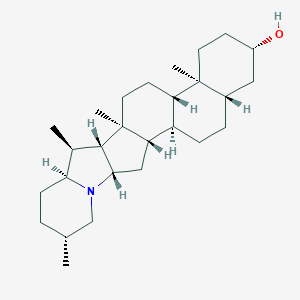
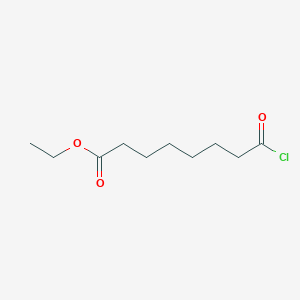
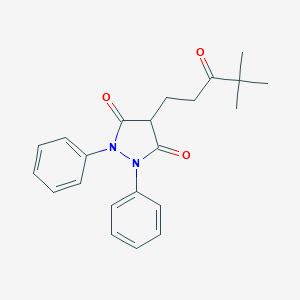
![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)
